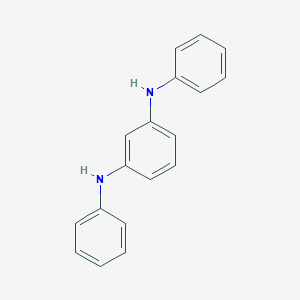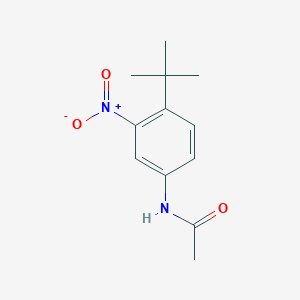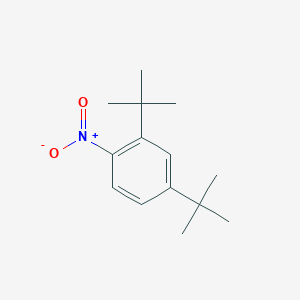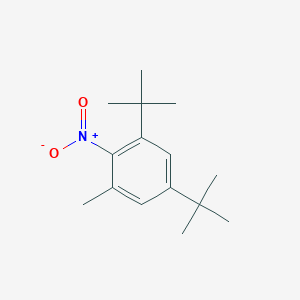
1,5-Ditert-butyl-3-methyl-2-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Ditert-butyl-3-methyl-2-nitrobenzene, also known as DBNM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBNM is a yellow crystalline solid that is insoluble in water but soluble in organic solvents.
科学研究应用
1,5-Ditert-butyl-3-methyl-2-nitrobenzene has been extensively studied for its potential applications in various fields. One of the major applications of 1,5-Ditert-butyl-3-methyl-2-nitrobenzene is in the field of organic electronics. 1,5-Ditert-butyl-3-methyl-2-nitrobenzene can be used as a hole transport material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). 1,5-Ditert-butyl-3-methyl-2-nitrobenzene has shown excellent performance as a hole transport material due to its high thermal stability, low energy barrier for hole injection, and high hole mobility.
1,5-Ditert-butyl-3-methyl-2-nitrobenzene has also been studied for its potential applications in the field of medicine. 1,5-Ditert-butyl-3-methyl-2-nitrobenzene has been shown to have anti-inflammatory and anti-cancer properties. 1,5-Ditert-butyl-3-methyl-2-nitrobenzene has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. 1,5-Ditert-butyl-3-methyl-2-nitrobenzene has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
作用机制
The mechanism of action of 1,5-Ditert-butyl-3-methyl-2-nitrobenzene is not fully understood. However, it has been suggested that 1,5-Ditert-butyl-3-methyl-2-nitrobenzene acts by inhibiting the activity of certain enzymes involved in the production of pro-inflammatory cytokines and chemokines. 1,5-Ditert-butyl-3-methyl-2-nitrobenzene has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
1,5-Ditert-butyl-3-methyl-2-nitrobenzene has been found to have several biochemical and physiological effects. 1,5-Ditert-butyl-3-methyl-2-nitrobenzene has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. 1,5-Ditert-butyl-3-methyl-2-nitrobenzene has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
1,5-Ditert-butyl-3-methyl-2-nitrobenzene has several advantages for lab experiments. 1,5-Ditert-butyl-3-methyl-2-nitrobenzene is relatively easy to synthesize and has a high purity. 1,5-Ditert-butyl-3-methyl-2-nitrobenzene has also been found to have excellent performance as a hole transport material in OLEDs and OSCs. However, 1,5-Ditert-butyl-3-methyl-2-nitrobenzene has some limitations for lab experiments. 1,5-Ditert-butyl-3-methyl-2-nitrobenzene is insoluble in water, which makes it difficult to handle in aqueous solutions. 1,5-Ditert-butyl-3-methyl-2-nitrobenzene is also highly toxic, which requires special handling and safety precautions.
未来方向
There are several future directions for the study of 1,5-Ditert-butyl-3-methyl-2-nitrobenzene. One future direction is to further investigate the mechanism of action of 1,5-Ditert-butyl-3-methyl-2-nitrobenzene. Understanding the mechanism of action of 1,5-Ditert-butyl-3-methyl-2-nitrobenzene can help in the development of more effective therapies for inflammatory diseases and cancer.
Another future direction is to study the potential applications of 1,5-Ditert-butyl-3-methyl-2-nitrobenzene in other fields. 1,5-Ditert-butyl-3-methyl-2-nitrobenzene has shown excellent performance as a hole transport material in OLEDs and OSCs. However, 1,5-Ditert-butyl-3-methyl-2-nitrobenzene may also have potential applications in other fields, such as catalysis and energy storage.
Conclusion
In conclusion, 1,5-Ditert-butyl-3-methyl-2-nitrobenzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1,5-Ditert-butyl-3-methyl-2-nitrobenzene can be synthesized by the reaction of 1,5-ditert-butyl-2-nitrobenzene with methylmagnesium bromide in the presence of a catalyst. 1,5-Ditert-butyl-3-methyl-2-nitrobenzene has been extensively studied for its potential applications in the fields of organic electronics and medicine. 1,5-Ditert-butyl-3-methyl-2-nitrobenzene has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 1,5-Ditert-butyl-3-methyl-2-nitrobenzene, including further investigation of its mechanism of action and potential applications in other fields.
合成方法
1,5-Ditert-butyl-3-methyl-2-nitrobenzene can be synthesized by the reaction of 1,5-ditert-butyl-2-nitrobenzene with methylmagnesium bromide in the presence of a catalyst. The reaction yields 1,5-Ditert-butyl-3-methyl-2-nitrobenzene with a purity of more than 90%. The synthesis method is relatively simple and can be carried out in a laboratory setting.
属性
CAS 编号 |
20444-30-8 |
|---|---|
产品名称 |
1,5-Ditert-butyl-3-methyl-2-nitrobenzene |
分子式 |
C15H23NO2 |
分子量 |
249.35 g/mol |
IUPAC 名称 |
1,5-ditert-butyl-3-methyl-2-nitrobenzene |
InChI |
InChI=1S/C15H23NO2/c1-10-8-11(14(2,3)4)9-12(15(5,6)7)13(10)16(17)18/h8-9H,1-7H3 |
InChI 键 |
UCVSJXYHULELEZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C(C)(C)C)C(C)(C)C |
规范 SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




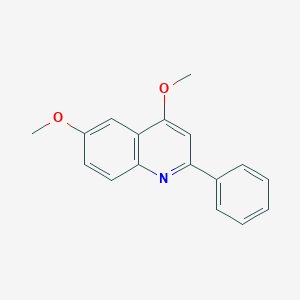
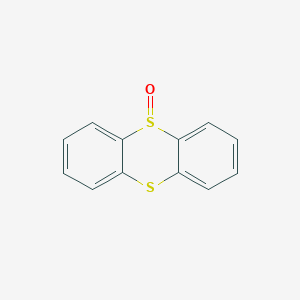


![[(3S)-1-[[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3-[[(3S)-3-dodecanoyloxytetradecanoyl]amino]-6-(hydroxymethyl)-5-phosphonooxy-4-[(3S)-3-tetradecanoyloxytetradecanoyl]oxyoxan-2-yl]oxymethyl]-2,5-dihydroxy-4-[(3S)-3-hydroxytetradecanoyl]oxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] hexadecanoate](/img/structure/B189091.png)
